4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one
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Overview
Description
4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . This compound features a pyrrolidin-2-one core with a butyl group at the 4-position and a morpholinyl group at the 1-position.
Preparation Methods
The synthesis of 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of substituents . The non-planarity of the pyrrolidin-2-one ring allows for increased three-dimensional coverage, enhancing its pharmacophore space exploration .
Comparison with Similar Compounds
4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog without the butyl and morpholinyl groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups at the 5-position.
Prolinol: A derivative with a hydroxyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
651311-30-7 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-butyl-1-morpholin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-4-11-9-12(15)14(10-11)13-5-7-16-8-6-13/h11H,2-10H2,1H3 |
InChI Key |
HSFOBJOMWSLSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)N(C1)N2CCOCC2 |
Origin of Product |
United States |
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